4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid
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Overview
Description
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid is a synthetic steroid derivative with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a seco-steroid framework, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid typically involves multiple steps, starting from a suitable steroid precursor. The process often includes oxidation, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety, adhering to industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid include:
- 5,17-Dioxo-3,5-seco-A-norandrostan-3-oic Acid
- Dodecahydro-3a,6-dimethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid .
Uniqueness
What sets this compound apart is its unique seco-steroid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOAWJBIXWZRK-HHDFAXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551631 |
Source
|
Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6857-88-1 |
Source
|
Record name | 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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